For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-nle-leu-phe-nle-tyr-lys is a synthetic chemotactic peptide known for its ability to bind to formyl peptide receptors. This compound is often used in scientific research due to its potent chemoattractant properties, particularly for human neutrophils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-nle-leu-phe-nle-tyr-lys involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of N-Formyl-nle-leu-phe-nle-tyr-lys follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-nle-leu-phe-nle-tyr-lys primarily undergoes:
Oxidation: This reaction can occur at the methionine residues if present.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-Formyl-nle-leu-phe-nle-tyr-lys has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Acts as a chemoattractant for neutrophils, making it useful in studies of immune response and inflammation.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
N-Formyl-nle-leu-phe-nle-tyr-lys exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding triggers a signaling cascade that leads to the activation and migration of neutrophils to the site of infection or inflammation. The molecular targets involved include G-protein coupled receptors (GPCRs) and downstream signaling pathways such as the PI3K-Akt pathway .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-methionyl-leucyl-phenylalanine (fMLF): Another formyl peptide with similar chemotactic properties.
N-Formyl-methionyl-leucyl-phenylalanine-lysine (fMLFK): Similar structure with an additional lysine residue.
N-Formyl-methionyl-leucyl-phenylalanine-tyrosine (fMLFY): Contains a tyrosine residue instead of lysine.
Uniqueness
N-Formyl-nle-leu-phe-nle-tyr-lys is unique due to its specific sequence and the presence of norleucine (nle) residues, which provide stability and resistance to enzymatic degradation compared to other formyl peptides .
Properties
IUPAC Name |
6-amino-2-[[2-[2-[[2-[[2-(2-formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMLMTGOWVWIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.